molecular formula C7H9NO3 B3152375 (R)-3-Amino-3-(2-furyl)-propionic acid CAS No. 73495-08-6

(R)-3-Amino-3-(2-furyl)-propionic acid

Cat. No.: B3152375
CAS No.: 73495-08-6
M. Wt: 155.15 g/mol
InChI Key: YIKVKIOGYSPIMP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(2-furyl)-propionic acid is an organic compound featuring an amino group and a furan ring

Scientific Research Applications

®-3-Amino-3-(2-furyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of enzymatic reactions, the compound could act as a substrate, product, or inhibitor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, furfuryl and furan derivatives have been evaluated for their safety when used as flavorings .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as sustainable chemical building units .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(2-furyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and glycine.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-3-(2-furyl)-propionic acid may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-3-(2-furyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products:

Comparison with Similar Compounds

    (S)-3-Amino-3-(2-furyl)-propionic acid: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(2-thienyl)-propionic acid: A similar compound with a thiophene ring instead of a furan ring.

    3-Amino-3-(2-pyridyl)-propionic acid: A compound with a pyridine ring instead of a furan ring.

Uniqueness: ®-3-Amino-3-(2-furyl)-propionic acid is unique due to its specific stereochemistry and the presence of a furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-amino-3-(furan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVKIOGYSPIMP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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